

Commercial Suppliers and Technical Guide for Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-3-bromo-D-phenylalanine*

Cat. No.: *B558699*

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For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-3-bromo-D-phenylalanine (**Boc-3-bromo-D-phenylalanine**) is a valuable synthetic building block. Its incorporation into peptides and other molecules allows for the introduction of a bromine atom on the phenyl ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, or to modulate the biological activity of the target compound. This in-depth technical guide provides an overview of commercial suppliers, key technical data, and experimental protocols relevant to the use of this compound.

Commercial Availability

While the L-enantiomer and the DL-racemic mixture of Boc-3-bromo-phenylalanine are more widely listed, sourcing the D-enantiomer requires careful supplier selection. The following companies have been identified as potential suppliers of **Boc-3-bromo-D-phenylalanine** or its closely related isomers. Researchers are advised to contact the suppliers directly to confirm availability and obtain lot-specific certificates of analysis.

Table 1: Commercial Supplier Information

Supplier	Compound Name	Notes
Chem-Impex	Boc-3-bromo-D-phenylalanine	Appears in product listings, direct confirmation of stock and specifications is recommended. [1]
Thermo Fisher Scientific	N-Boc-3-bromo-L-phenylalanine	Supplier of the L-enantiomer. [2] [3] [4]
Biosynth	N-Boc-3-bromo-DL-phenylalanine	Supplier of the racemic mixture. [5]

Technical Specifications

Quantitative data for **Boc-3-bromo-D-phenylalanine** is crucial for experimental planning and ensuring the quality of synthesized molecules. While a complete certificate of analysis for the D-enantiomer was not publicly available at the time of this guide's compilation, the following table summarizes typical specifications based on data for the L-enantiomer and related compounds.

Table 2: Physicochemical and Analytical Data

Property	Specification (Boc-3-bromo-L-phenylalanine)	Specification (Boc-3-bromo-D-phenylalanine)
CAS Number	82278-73-7	To be confirmed with supplier
Molecular Formula	C ₁₄ H ₁₈ BrNO ₄	C ₁₄ H ₁₈ BrNO ₄
Molecular Weight	344.20 g/mol	344.20 g/mol
Appearance	White to off-white powder	To be confirmed with supplier
Purity (HPLC)	≥95% - ≥98%	To be confirmed with supplier
Optical Rotation ([α] _D)	Specific value for L-enantiomer	Expected to be of similar magnitude but opposite sign to the L-enantiomer. To be confirmed with supplier.
Solubility	Slightly soluble in water	To be confirmed with supplier
Storage Conditions	2-8°C	Recommended to be stored at 2-8°C

Experimental Protocols

The following are detailed methodologies for key experiments involving **Boc-3-bromo-D-phenylalanine**, adapted from established protocols for similar compounds.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of **Boc-3-bromo-D-phenylalanine** into a peptide sequence on a solid support using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.

Materials:

- Boc-protected amino acid-loaded resin (e.g., Merrifield resin)
- Boc-3-bromo-D-phenylalanine**

- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBT, or DCC)
- Dimethylformamide (DMF)
- Reagents for cleavage and deprotection (e.g., HF or TFMSA)
- Ether

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.
 - Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.
 - Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization:
 - Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
 - Wash the resin with DCM to remove excess base.
- Amino Acid Coupling:

- In a separate vial, dissolve **Boc-3-bromo-D-phenylalanine** (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).
- After completion, drain the coupling solution and wash the resin with DMF and DCM.
- Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.
- Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **Boc-3-bromo-D-phenylalanine** with an arylboronic acid.

Materials:

- **Boc-3-bromo-D-phenylalanine** methyl ester
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
- Anhydrous solvent (e.g., toluene, dioxane, or DMF)

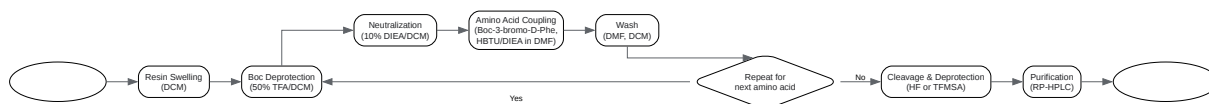
- Water
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a reaction flask, combine **Boc-3-bromo-D-phenylalanine** methyl ester, the arylboronic acid, the palladium catalyst, and the base.
- **Degassing:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
- **Solvent Addition:** Add the degassed anhydrous solvent to the flask via syringe.
- **Reaction:** Heat the reaction mixture to 80-100°C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Boc-3-bromo-D-phenylalanine**.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction with **Boc-3-bromo-D-phenylalanine**.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Boc-3-bromo-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558699#commercial-suppliers-of-boc-3-bromo-d-phenylalanine]

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